4-Aminobutanamide, also known as γ-aminobutyramide (GABAMIDE), is a naturally occurring polyamine found in various organisms, including spiders and mammals. [, ] In spiders, it is a significant component of the sticky droplets found on orb webs. [] While its exact function in spider webs remains unclear, studies suggest it may play a role in prey capture or web integrity. [] In mammals, 4-aminobutanamide is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). []
4-Aminobutanamide can be classified as an amide due to the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It is derived from gamma-aminobutyric acid, which is naturally occurring in the brain. The compound's structure can be represented by the molecular formula C₄H₈N₂O, indicating it contains four carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The synthesis of 4-aminobutanamide can be achieved through several methods. One common approach involves the reduction of 4-nitrobutyramide using hydrogenation in the presence of a catalyst. This method allows for high yields and purity of the final product. For instance, a process described in patents indicates that 4-nitrobutyramide can be converted to 4-aminobutanamide with a catalytic hydrogenation step, yielding approximately 95% purity after crystallization .
Another method includes nucleophilic substitution reactions where suitable amines react with activated halides or other electrophiles to form the desired amide. For example, one synthesis route utilizes potassium iodide and potassium carbonate in acetonitrile under reflux conditions to yield 4-aminobutanamide derivatives .
4-Aminobutanamide participates in various chemical reactions typical of amides. These reactions include hydrolysis, where it can revert to gamma-aminobutyric acid and ammonia under acidic or basic conditions. Additionally, it can undergo acylation or alkylation reactions to form more complex derivatives.
In synthetic applications, it has been observed that modifying the amino group or the carbon chain can yield compounds with enhanced biological activities. For instance, derivatives with benzoxazole moieties have been synthesized and evaluated for their pharmacological properties .
The mechanism of action for compounds related to 4-aminobutanamide primarily revolves around their interaction with neurotransmitter systems. As an analog of gamma-aminobutyric acid, it is believed to enhance inhibitory neurotransmission in the central nervous system by acting on GABA receptors. This action may lead to anxiolytic effects, making it a candidate for treating anxiety disorders.
Research indicates that certain derivatives exhibit significant modulation of inflammatory cytokines such as IL-6 and IL-1β at various concentrations, suggesting potential therapeutic applications in inflammatory conditions .
Relevant analytical techniques such as NMR spectroscopy confirm the structure and purity of synthesized compounds .
4-Aminobutanamide has several applications in scientific research:
4-Aminobutanamide (C₄H₁₀N₂O, molecular weight 102.13 g/mol) is a derivative of γ-aminobutyric acid (GABA), featuring a four-carbon aliphatic chain with an amine group at the C4 position and an amide group replacing the carboxylic acid of GABA. Its IUPAC name is 4-aminobutanamide, though it is synonymously known as:
The compound’s structure enables hydrogen bonding via both the primary amine (-NH₂) and amide (-CONH₂) functional groups. This polarity confers high water solubility, as confirmed by its interaction with polar solvents like water, while exhibiting limited solubility in nonpolar organic solvents [3]. Its SMILES notation is NCCCC(=O)N
, and the InChI key is WCVPFJVXEXJFLB-UHFFFAOYSA-N
[7].
Table 1: Nomenclature and Identifiers of 4-Aminobutanamide
Category | Identifiers |
---|---|
Systematic Name | 4-Aminobutanamide |
Synonyms | GABA amide; 4-Aminobutyramide; γ-Aminobutyric acid amide; Butanamide, 4-amino- |
CAS Number | 3251-08-9 |
Molecular Formula | C₄H₁₀N₂O |
PubChem CID | 18615 |
UNII | DQN3YXP96S |
The significance of 4-aminobutanamide is intrinsically linked to the discovery of its parent compound, GABA. GABA was first identified in the brain in 1950 by Eugene Roberts and Sam Frankel, who isolated it from mouse brain extracts using paper chromatography and ninhydrin staining [2]. Initially, GABA’s role as the primary inhibitory neurotransmitter in the central nervous system (CNS) was unrecognized. By 1957, Canadian researchers confirmed GABA’s inhibitory function in neuronal signaling, revolutionizing neuropharmacology [2].
4-Aminobutanamide emerged as a synthetic analog of GABA, designed to overcome GABA’s poor blood-brain barrier permeability. Its development leveraged GABA’s biochemical framework, with the amide group enhancing metabolic stability. Early synthetic routes involved phthalimide protection of GABA’s amine group, followed by bromination and amidation . This foundational work positioned 4-aminobutanamide as a versatile scaffold for CNS-targeted drug design.
4-Aminobutanamide serves as a critical pharmacophore in neuropharmacology due to its structural mimicry of GABA. Its core applications include:
Neurotransmitter Transporter Modulation
As a GABA derivative, it acts as a precursor for inhibitors targeting GABA transporters (GATs). Four GAT subtypes (mGAT1–mGAT4) regulate synaptic GABA levels. Inhibitors derived from 4-aminobutanamide enhance GABAergic neurotransmission by blocking reuptake, offering therapeutic potential for:
Anti-Inflammatory Agent Development
Recent studies incorporate 4-aminobutanamide into benzoxazole-based hybrids to target cytokine-driven inflammation. These compounds (e.g., 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide) suppress LPS-induced expression of IL-1β and IL-6 mRNA in human keratinocytes (HaCaT) and hepatocytes (AML-12). Key derivatives (e.g., compound 5f) inhibit phosphorylation of STAT3 and IκB-α, disrupting NF-κB signaling at IC₅₀ values as low as 0.44 μM [8].
Table 2: Pharmacological Applications of 4-Aminobutanamide Derivatives
Application | Derivative Design | Key Findings |
---|---|---|
GAT Inhibitors | 2-Substituted with biaryl groups (e.g., 4,4-diphenylbut-3-en-1-yl) | Nanomolar IC₅₀ against mGAT1/mGAT4; potential for epilepsy and neuropathic pain |
Anti-Inflammatory Agents | Benzoxazole-4-aminobutanamide hybrids (e.g., compound 5f) | Inhibition of IL-6/IL-1β mRNA (IC₅₀: 0.44 μM); suppression of STAT3/NF-κB [8] |
The compound’s dual functionality (amine and amide groups) allows synthetic diversification. For instance, coupling with aromatic amines or heterocycles fine-tunes physicochemical properties like logP and hydrogen-bonding capacity, optimizing blood-brain barrier penetration or target binding [8]. This adaptability underscores 4-aminobutanamide’s role as a cornerstone in designing CNS-active and anti-inflammatory therapeutics.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0